molecular formula C13H19NO B8635530 2-(3-Methoxybenzyl)-1-methylpyrrolidine CAS No. 66162-83-2

2-(3-Methoxybenzyl)-1-methylpyrrolidine

Cat. No. B8635530
Key on ui cas rn: 66162-83-2
M. Wt: 205.30 g/mol
InChI Key: YKTRGSOHLRFGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04279918

Procedure details

Add a solution of 8.1 g of sodium in 160 ml of ethanol dropwise at 90°, with stirring, in a stream of nitrogen to 83.4 g of 2-dimethylamino-1-methyl-1-pyrrolinium-methylsulfate and 48.3 g of 3-methoxyphenylacetic acid ethyl ester. Stir the resulting reaction mixture for a further 30 minutes at 90° and then distribute the reaction mixture between 300 ml of water and 300 ml of diethyl ether. Concentrate the ether phase and boil the residue with conc. hydrochloric acid until carbon dioxide ceases to evolve. After cooling, alkalize the boiled residue with 6 N sodium hydroxide solution before extracting it with diethyl ether. Dry the ether extract over sodium sulfate; concentrate it, and reduce the concentrate in methanol with platinum/hydrogen. Separate the catalyst by filtration, concentrate the filtrate and distil to obtain a yield of 23.0 g (45% of theory) of title compound (b.p. 88° at 0.005 mm of Hg).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
2-dimethylamino-1-methyl-1-pyrrolinium methylsulfate
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].CN(C)[C:4]1[CH2:8][CH2:7][CH2:6][N+:5]=1[CH3:9].COS([O-])(=O)=O.C(OC(=O)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([O:28][CH3:29])[CH:23]=1)C.O>C(O)C.C(OCC)C>[CH3:29][O:28][C:24]1[CH:23]=[C:22]([CH:27]=[CH:26][CH:25]=1)[CH2:21][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH3:9] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-dimethylamino-1-methyl-1-pyrrolinium methylsulfate
Quantity
83.4 g
Type
reactant
Smiles
CN(C1=[N+](CCC1)C)C.COS(=O)(=O)[O-]
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)OC)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for a further 30 minutes at 90°
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the ether phase
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
before extracting it with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the ether
EXTRACTION
Type
EXTRACTION
Details
extract over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in methanol with platinum/hydrogen
CUSTOM
Type
CUSTOM
Details
Separate the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
distil

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CC2N(CCC2)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.